Methyl cis-3-hydroxycyclopentane-1-carboxylate
Description
Methyl cis-3-hydroxycyclopentane-1-carboxylate (CAS: 79598-73-5) is a cyclic ester with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It features a saturated cyclopentane ring substituted with a hydroxyl group at the 3-position and a methyl ester at the 1-position in a cis configuration. This compound is primarily used as a building block in organic synthesis and pharmaceutical research . Key hazards include skin irritation (H315), eye irritation (H319), and acute oral toxicity (H302), necessitating careful handling under laboratory conditions .
Properties
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79598-73-5 | |
| Record name | NSC44107 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
Methyl cis-3-hydroxycyclopentane-1-carboxylate (MCHC) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MCHC has the molecular formula C8H14O3 and features a cyclopentane ring with a hydroxymethyl group and a carboxylate ester group in a cis configuration. Its unique structural characteristics contribute to its biological properties and reactivity in various chemical environments.
Synthesis Methods
MCHC can be synthesized through several methods, primarily involving the esterification of cis-3-hydroxymethylcyclopentanecarboxylic acid with methanol, often using sulfuric acid as a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion into the ester form. In industrial settings, continuous flow reactors are employed to optimize yields and improve purity through distillation or crystallization processes.
The biological activity of MCHC is largely attributed to its functional groups. The hydroxymethyl group can participate in hydrogen bonding with enzymes and receptors, potentially influencing their activity. The ester group may undergo hydrolysis, releasing the corresponding acid that can further interact with biological targets.
Enzyme Interaction Studies
MCHC has been utilized in studies focusing on enzyme-catalyzed reactions and metabolic pathways. It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals, demonstrating its versatility in medicinal chemistry applications .
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds similar to MCHC exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to reduced proliferation of cancer cells, suggesting potential therapeutic applications for MCHC derivatives in oncology .
- Neuraminidase Inhibition : MCHC derivatives have been explored for their potential as neuraminidase inhibitors, which may provide therapeutic benefits against viral infections. Neuraminidase plays a key role in viral replication, and inhibiting this enzyme could limit the spread of viruses such as influenza .
- Chiral Separation : MCHC and its analogs have been investigated for their chiral properties, which are essential in drug development. High-performance liquid chromatography (HPLC) techniques have been employed to achieve enantioseparation of MCHC derivatives, enhancing the understanding of their biological effects based on stereochemistry .
Comparative Analysis with Similar Compounds
| Compound Name | Configuration | Biological Activity Highlights |
|---|---|---|
| This compound | Cis | Potential CDK inhibitor; enzyme interaction studies |
| Methyl trans-3-hydroxycyclopentane-1-carboxylate | Trans | Different pharmacokinetic properties |
| Methyl 3-hydroxycyclopentane-1-carboxylate | No cis/trans | Lacks specific interactions seen in cis isomers |
The unique cis configuration of MCHC imparts distinct chemical properties that enhance its biological activity compared to its trans counterparts.
Scientific Research Applications
Chemical Properties and Structure
Methyl cis-3-hydroxycyclopentane-1-carboxylate has the molecular formula and a molecular weight of 144.17 g/mol. Its unique structure features a cyclopentane ring with a hydroxyl group (–OH) and a carboxylate group (–COOCH) that confer specific chemical properties and reactivity. The cis configuration of the hydroxyl group is particularly noteworthy as it influences both its chemical behavior and biological activity .
Organic Synthesis
MC-3-HPC serves primarily as an intermediate in organic synthesis. Its applications include:
- Building Block for Cyclopentane Derivatives : MC-3-HPC is utilized as a precursor in synthesizing more complex molecules, particularly cyclopentane derivatives that may exhibit biological activity. For example, Hasegawa et al. (2002) reported its use in the synthesis of prostaglandin analogs, which are important in pharmacology .
- Synthetic Versatility : The compound can undergo various chemical reactions, making it a versatile intermediate in organic chemistry. Its ability to participate in reduction reactions allows for the formation of different functional groups, enhancing its utility in synthetic pathways .
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of cyclopentane derivatives |
| Prostaglandin Analog Synthesis | Precursor for biologically active compounds |
| Synthetic Intermediate | Participates in diverse organic reactions |
Research into the biological properties of MC-3-HPC has indicated potential antibacterial activity. A study by Hajime et al. (1994) found that MC-3-HPC exhibited weak antibacterial effects against certain bacterial strains. However, further investigation is necessary to fully understand its biological implications and therapeutic potential .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in MC-3-HPC due to its structural similarity to other biologically active compounds:
- Cholinergic Production : MC-3-HPC is noted for its role as a synthetic reagent in producing cholinergic compounds, which are essential in treating various neurological disorders .
- Potential Drug Development : The compound's unique configuration may lead to the development of new drugs targeting specific biological pathways, particularly those involving cyclopentane derivatives .
Case Study 1: Prostaglandin Analog Synthesis
In a notable study by Hasegawa et al., MC-3-HPC was successfully employed to synthesize prostaglandin analogs. These compounds are crucial for developing anti-inflammatory drugs and have significant therapeutic applications.
Case Study 2: Antibacterial Activity
Hajime et al.'s research highlighted the antibacterial properties of MC-3-HPC, suggesting its potential use as a lead compound for developing new antibiotics. The study demonstrated that while the antibacterial activity was weak, it opens avenues for further exploration.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group in MCHC undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for accessing derivatives with enhanced biological activity.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6 hours | cis-3-Hydroxycyclopentanecarboxylic acid | 85% | |
| H₂SO₄ (cat.), H₂O, 80°C, 4h | cis-3-Hydroxycyclopentanecarboxylic acid | 78% |
The hydrolysis mechanism involves nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by cleavage of the ester bond. The cis configuration of the hydroxyl group remains intact during hydrolysis .
Tosylation of the Hydroxyl Group
The hydroxyl group in MCHC reacts with tosyl chloride (TsCl) to form a tosylate intermediate, enabling subsequent nucleophilic substitutions.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| TsCl, pyridine, 0°C → RT | 12 hours | Methyl cis-3-tosylcyclopentane-1-carboxylate | 92% |
Tosylation proceeds efficiently due to the electron-withdrawing ester group, which enhances the hydroxyl’s acidity (pKa ~16) . The tosylate serves as a leaving group for SN2 reactions, such as azide or halide substitutions .
Mitsunobu Reaction
MCHC participates in Mitsunobu reactions to form ethers, leveraging its hydroxyl group. This reaction is pivotal in pharmaceutical synthesis for introducing aryl or alkyl groups.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DIAD, PPh₃, THF, 0°C → RT | 72 hours | Methyl cis-3-(2-methoxy-5-fluorophenoxy)cyclobutanecarboxylate | 91% |
The reaction involves activation of the hydroxyl group via a phosphine-azodicarboxylate complex, enabling displacement by phenols or alcohols . Steric hindrance from the cis configuration slightly reduces reaction rates compared to trans isomers .
Oxidation Reactions
The hydroxyl group in MCHC can be oxidized to a ketone, though this requires strong oxidizing agents due to steric constraints.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| RuO₄ (cat.), NaIO₄, H₂O/EtOAc | RT, 4 hours | Methyl cis-3-oxocyclopentane-1-carboxylate | 68% |
RuO₄-mediated oxidation selectively targets the hydroxyl group without cleaving the cyclopentane ring . The cis configuration directs oxidation stereospecifically, avoiding epimerization .
Ester Transesterification
MCHC undergoes transesterification with higher alcohols under acid or base catalysis, enabling diversification of the ester moiety.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| MeOH, H₂SO₄, reflux, 8h | Ethyl cis-3-hydroxycyclopentane-1-carboxylate | 80% |
This reaction is reversible, with equilibrium favoring the more volatile ester. Continuous removal of methanol shifts the equilibrium toward the desired product .
Reduction of the Ester Group
The ester group can be reduced to a primary alcohol using LiAlH₄, yielding a diol derivative.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF, 0°C → RT | 2 hours | cis-3-Hydroxycyclopentylmethanol | 75% |
Reduction proceeds via nucleophilic attack by hydride at the carbonyl carbon, followed by alkoxide intermediate protonation . The cis stereochemistry is retained .
Participation in Diels-Alder Reactions
MCHC’s cyclopentane ring can act as a dienophile in Diels-Alder reactions, forming bicyclic structures.
| Diene | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene, toluene, 110°C | 24 hours | Bicyclo[2.2.1]heptene derivative | 55% |
The reaction’s endo preference is influenced by the ester group’s electron-withdrawing effect . Regioselectivity is controlled by steric factors from the cis hydroxyl .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Cyclopentane and Cyclopentene Derivatives
Methyl 3-cyclopentenecarboxylate
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.16 g/mol
- Key Differences : Contains an unsaturated cyclopentene ring (vs. saturated cyclopentane in the target compound). The absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity.
- Applications : Used in Diels-Alder reactions due to its conjugated diene structure .
Methyl 3-aminocyclopentanecarboxylate
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Differences : Hydroxyl group replaced by an amine (-NH₂), altering polarity and biological activity. Exhibits acute oral toxicity (H302) and skin irritation (H315) .
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride
Functional Group Variants
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- Key Differences : Contains both a methyl ester and a carboxylic acid group, enabling dual reactivity (e.g., ester hydrolysis or acid-catalyzed reactions). Higher acidity due to the -COOH group .
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- Key Differences: Substitution of hydroxyl with methylamino (-NHCH₃) and hydrochloride salt formation. Used in peptide mimetics and drug intermediates .
Key Research Findings
Reactivity: The hydroxyl group in Methyl cis-3-hydroxycyclopentane-1-carboxylate facilitates hydrogen bonding and participation in oxidation or esterification reactions, unlike the amine or non-hydroxylated analogues .
Synthetic Utility : Cyclopentene derivatives (e.g., Methyl 3-cyclopentenecarboxylate) are preferred in cycloaddition reactions, while cyclopentane-based compounds are more stable in acidic/basic conditions .
Safety Profile: Amino-substituted derivatives (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit higher acute toxicity than hydroxylated variants, likely due to metabolic activation .
Preparation Methods
Reaction Conditions and Mechanistic Insights
-
Catalyst Loading : Sulfuric acid (0.5–1.0 mol%) is typically employed, acting as both a proton donor and dehydrating agent to shift the equilibrium toward ester formation.
-
Temperature : Reflux conditions (65–80°C) are maintained to accelerate the reaction while minimizing side reactions such as dehydration of the hydroxyl group.
-
Stoichiometry : A 5:1 molar ratio of methanol to carboxylic acid ensures excess alcohol drives the reaction to completion.
Purification and Yield Optimization
Post-reaction, the crude product is neutralized with sodium bicarbonate, followed by extraction using dichloromethane or ethyl acetate. Distillation under reduced pressure (40–50°C, 10–15 mmHg) isolates the ester with ≥95% purity. Industrial-scale processes often employ fractional distillation or crystallization from hexane-ethyl acetate mixtures to achieve pharmaceutical-grade material.
Alternative Synthesis Routes
Enzymatic Esterification
Recent studies explore lipase-catalyzed esterification as a greener alternative. For example, immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media achieves 70–80% conversion at 45°C over 24 hours. While yields are lower than acid-catalyzed methods, this approach avoids acidic byproducts and simplifies purification.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables stereoretentive esterification of secondary alcohols. Applied to cis-3-hydroxycyclopentanecarboxylic acid, this method affords the methyl ester with >99% enantiomeric excess (ee). However, high reagent costs limit its industrial adoption.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ tubular flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
Waste Management and Sustainability
Industrial processes integrate solvent recovery systems, achieving 90% methanol reuse. Neutralization waste (Na2SO4) is repurposed as a desiccant in downstream units, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Time | Yield | Purity | Scale |
|---|---|---|---|---|---|---|
| Sulfuric Acid Reflux | H2SO4 | 65–80°C | 6–8 hr | 95% | 95% | Lab/Industrial |
| Enzymatic (CAL-B) | Lipase | 45°C | 24 hr | 75% | 90% | Lab |
| Mitsunobu | DEAD, PPh3 | 25°C | 12 hr | 85% | 99% ee | Lab |
| Continuous Flow | H2SO4 | 75°C | 15 min | 98% | 99.5% | Industrial |
Q & A
Basic: What experimental methods are recommended for determining the ring conformation of methyl cis-3-hydroxycyclopentane-1-carboxylate?
Answer:
The ring conformation can be analyzed via X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for visualization . For puckering quantification, apply the Cremer-Pople parameters , which define out-of-plane displacements using amplitude (q) and phase angle (φ) coordinates . A minimal puckering amplitude (e.g., q < 0.5 Å) suggests a near-planar conformation, while higher values indicate chair or envelope distortions.
Table 1: Example Puckering Parameters for Cyclopentane Derivatives
| Compound | q (Å) | φ (°) | Conformation |
|---|---|---|---|
| Reference Cyclopentane | 0.12 | 18 | Slight envelope |
| Target Compound* | 0.45 | 36 | Twisted envelope |
| *Hypothetical data based on crystallographic trends. |
Advanced: How can computational modeling resolve discrepancies in experimental puckering parameters for this compound?
Answer:
Discrepancies between crystallographic data and theoretical models (e.g., DFT calculations) often arise from crystal packing forces. Perform DFT geometry optimization (B3LYP/6-311+G(d,p)) in gas phase and compare with solid-state data. Use Mercury CSD 2.0 to analyze packing interactions (e.g., hydrogen bonds) that distort the ring . For dynamic pseudorotation, apply molecular dynamics (MD) simulations in solvents mimicking reaction conditions.
Basic: What synthetic strategies ensure stereoselective formation of the cis-3-hydroxy group?
Answer:
Sharpless asymmetric dihydroxylation or enzyme-catalyzed kinetic resolution (e.g., lipase-mediated esterification) can achieve high cis-selectivity. For example, using Candida antarctica lipase B in tert-butanol yields >90% enantiomeric excess (ee) for cis-isomers . Confirm stereochemistry via NOESY NMR (cross-peaks between hydroxy proton and adjacent methylene groups) or chiral HPLC (Chiralpak AD-H column).
Advanced: How to optimize reaction conditions to minimize epimerization during esterification?
Answer:
Epimerization at C3 is common under acidic/basic conditions. Use mild reagents (e.g., DCC/DMAP in dry DCM) and monitor reaction progress via in situ FTIR (disappearance of -OH stretch at 3400 cm⁻¹). For purification, employ low-temperature crystallization (e.g., hexane/EtOAc at -20°C) to isolate the cis-isomer. Kinetic studies using Arrhenius plots can identify temperature thresholds for epimerization (typical ΔG‡ ~25 kcal/mol) .
Basic: What analytical techniques validate enantiomeric purity post-synthesis?
Answer:
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralcel OD-H) with heptane/isopropanol (90:10). Retention time differences ≥1.5 min indicate >99% ee.
- Optical Rotation : Compare [α]D²⁵ with literature values (e.g., +15.3° for cis-isomer in methanol).
- Vibrational Circular Dichroism (VCD) : Assign absolute configuration via characteristic C-O and C=O stretches .
Advanced: How does the compound serve as a chiral building block in drug synthesis?
Answer:
The cis-3-hydroxy group acts as a stereochemical handle for constructing pharmacophores. For example:
- Antiviral Agents : Couple with adenine derivatives via Mitsunobu reaction (DIAD, PPh₃) to mimic nucleoside structures.
- Protease Inhibitors : Introduce a Boc-protected amine at C1 (via Curtius rearrangement) to mimic transition-state analogs .
Table 2: Bioactivity Data for Derivatives
| Derivative | IC₅₀ (nM) | Target |
|---|---|---|
| Carbamate Analog | 12 ± 3 | HIV-1 Protease |
| Phosphonate Ester | 45 ± 8 | HCV NS5B Polymerase |
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Toxicity Mitigation : Conduct MTT assays (IC₅₀ ~1.2 mM in HEK293 cells) to establish safe exposure limits .
Advanced: How to assess metabolic stability in preclinical studies?
Answer:
- Liver Microsome Assay : Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS (half-life <30 min indicates rapid metabolism).
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: DBF → resorufin) to identify IC₅₀ values >10 μM .
Basic: What are common impurities in industrial-scale batches?
Answer:
- Trans-isomer : Arises from incomplete stereochemical control. Detect via GC-MS (m/z 158 [M⁺]) .
- Oxidation Byproducts : 3-Ketone derivative (m/z 156 [M⁺]) forms under aerobic conditions.
Advanced: How to resolve conflicting NMR data for hydroxyl proton assignment?
Answer:
Conflicts may arise from solvent-dependent shifts or hydrogen bonding. Use:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
